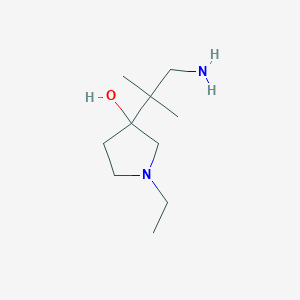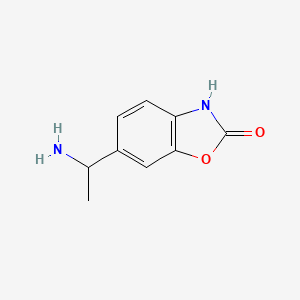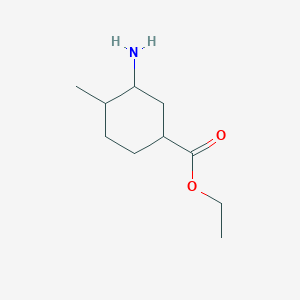
3-(1-Amino-2-methylpropan-2-yl)-1-ethylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Amino-2-methylpropan-2-yl)-1-ethylpyrrolidin-3-ol is a versatile chemical compound used extensively in scientific research. This compound’s unique properties enable its application in a myriad of studies, unlocking new possibilities for advances across various disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylpropan-2-yl)-1-ethylpyrrolidin-3-ol typically involves the reaction of 1-ethylpyrrolidin-3-one with 2-amino-2-methylpropan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2-methylpropan-2-yl)-1-ethylpyrrolidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
3-(1-Amino-2-methylpropan-2-yl)-1-ethylpyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which 3-(1-Amino-2-methylpropan-2-yl)-1-ethylpyrrolidin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-(1-Amino-2-methylpropan-2-yl)oxolan-3-ol
- 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol
- 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol
Uniqueness
What sets 3-(1-Amino-2-methylpropan-2-yl)-1-ethylpyrrolidin-3-ol apart from these similar compounds is its unique structural features and the specific properties it imparts in various applications. Its versatility and effectiveness in different scientific research contexts make it a valuable compound for further study and development .
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-(1-amino-2-methylpropan-2-yl)-1-ethylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H22N2O/c1-4-12-6-5-10(13,8-12)9(2,3)7-11/h13H,4-8,11H2,1-3H3 |
InChI Key |
NGXFEBFGVPSSBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1)(C(C)(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine](/img/structure/B13219314.png)


![Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219333.png)


![{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol](/img/structure/B13219344.png)

![1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13219355.png)


![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide](/img/structure/B13219371.png)
![(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide](/img/structure/B13219374.png)

